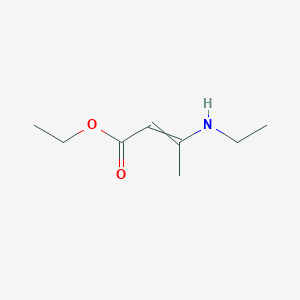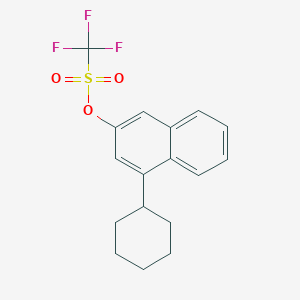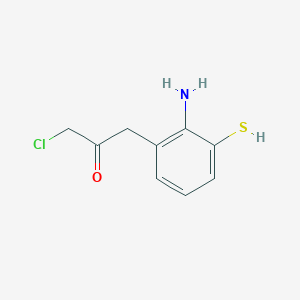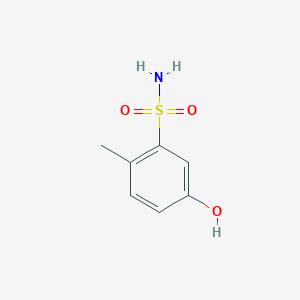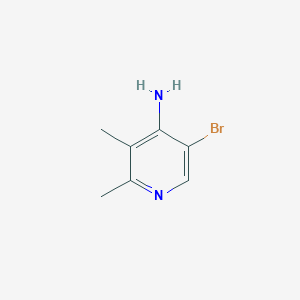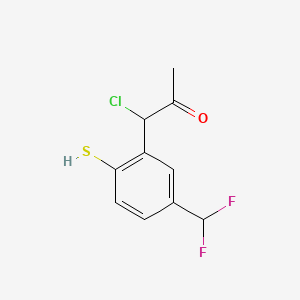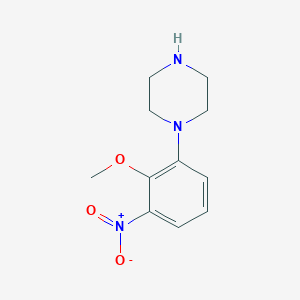
1-(2-Methoxy-3-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-3-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-3-nitrophenyl)piperazine can be achieved through several methods. One common approach involves the reaction of 2-methoxy-3-nitroaniline with piperazine under appropriate conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methoxy-3-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, dimethylformamide (DMF).
Oxidation: Various oxidizing agents depending on the desired transformation.
Major Products Formed
Reduction: 1-(2-Amino-3-methoxyphenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Applications De Recherche Scientifique
1-(2-Methoxy-3-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential as a drug candidate.
Materials Science: It is explored for its properties in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-3-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The piperazine moiety can also contribute to the compound’s binding affinity and selectivity towards its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methoxy-4-nitrophenyl)piperazine: Similar structure but with different positions of the methoxy and nitro groups.
1-(2-Chloro-4-nitrophenyl)piperazine: Contains a chloro group instead of a methoxy group.
1-(4-Nitrophenyl)piperazine: Lacks the methoxy group.
Uniqueness
1-(2-Methoxy-3-nitrophenyl)piperazine is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H15N3O3 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-(2-methoxy-3-nitrophenyl)piperazine |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-9(13-7-5-12-6-8-13)3-2-4-10(11)14(15)16/h2-4,12H,5-8H2,1H3 |
Clé InChI |
BLXRGQZNPOKVGB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=C1[N+](=O)[O-])N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



